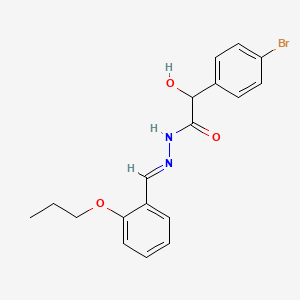
2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide, also known as BPBH, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of hydrazide, which is a class of organic compounds that have been shown to have a wide range of biological activities. BPBH has been found to have several interesting properties that make it a promising candidate for use in various research fields.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide is not fully understood, but studies have shown that it can induce apoptosis in cancer cells by activating the caspase pathway. This pathway is involved in the regulation of programmed cell death and is often disrupted in cancer cells. 2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide has also been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species, which can contribute to inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide has been shown to have several biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells, inhibit the activity of certain enzymes involved in the production of reactive oxygen species, and have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide is its potential as a promising anticancer agent. However, there are also some limitations to its use in lab experiments. For example, the exact mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Orientations Futures
There are several future directions for research involving 2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide. One area of research could involve further studies on its potential as an anticancer agent, including studies on its toxicity and potential side effects. Other areas of research could involve its potential use in the treatment of inflammatory diseases or as an antioxidant agent. Overall, 2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide is a promising compound that has the potential to be used in a variety of scientific research fields.
Méthodes De Synthèse
2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide can be synthesized using a variety of methods, but the most common approach involves the reaction of 2-(4-bromophenyl)-2-hydroxyacetic acid with 2-propoxybenzaldehyde in the presence of hydrazine hydrate. The resulting compound can then be purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves its use as a potential anticancer agent. Studies have shown that 2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide can induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for use in cancer therapy. In addition, 2-(4-bromophenyl)-2-hydroxy-N'-(2-propoxybenzylidene)acetohydrazide has also been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-2-11-24-16-6-4-3-5-14(16)12-20-21-18(23)17(22)13-7-9-15(19)10-8-13/h3-10,12,17,22H,2,11H2,1H3,(H,21,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLDUFSPGUPGMG-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=NNC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=N/NC(=O)C(C2=CC=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-2-hydroxy-N-[(E)-(2-propoxyphenyl)methylideneamino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)
![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5769629.png)
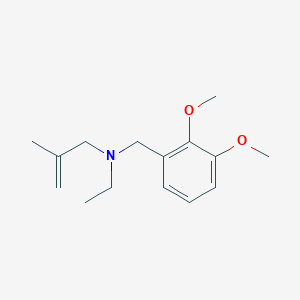

![1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
![N-[2-(4-fluorophenyl)-2-oxoethyl]-2-furamide](/img/structure/B5769667.png)
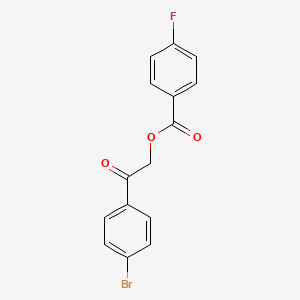
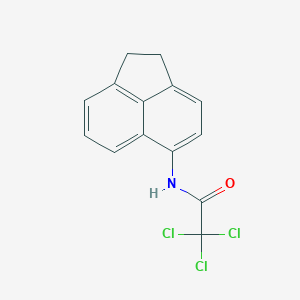
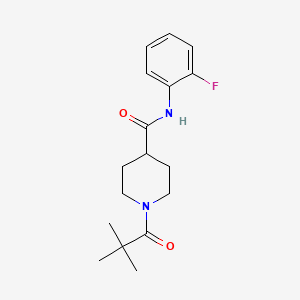

![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)

